molecular formula C7H4BrNZn B1147612 2-Cyanophenylzinc bromide CAS No. 131379-17-4

2-Cyanophenylzinc bromide

Cat. No.: B1147612
CAS No.: 131379-17-4
M. Wt: 247.41
InChI Key:
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Description

2-Cyanophenylzinc bromide is a useful research compound. Its molecular formula is C7H4BrNZn and its molecular weight is 247.41. The purity is usually 95%.
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Scientific Research Applications

  • Antidiabetic Potential of Synthetic Compounds

    A study by Nazir et al. (2018) explored the antidiabetic potential of various synthetic compounds, including those related to 2-Cyanophenylzinc bromide. They found compounds with significant inhibition of the α-glucosidase enzyme, indicating potential as antidiabetic agents (Nazir et al., 2018).

  • Applications in Protein Research

    A classic study by Gross (1967) discussed the applications of cyanogen bromide reactions in protein research. Cyanogen bromide is known for its ability to cleave thioethers and selectively attack methionine in proteins, which is vital for protein structural elucidation (Gross, 1967).

  • Palladium-Catalyzed Cyanation of Porphyrins

    Takanami et al. (2005) described the use of cyanoethylzinc bromide, a related compound, for the palladium-catalyzed cyanation of bromoporphyrins. This method provides easy access to various cyanated Zn(II) porphyrins, demonstrating the utility of cyanation reactions in synthesizing complex organic molecules (Takanami et al., 2005).

  • Investigating Drug Effects on Collagen

    Wróbel et al. (1990) used cyanogen bromide-derived peptides from fibrous cartilage collagens to study the effect of drugs on collagen types in rat fibrous cartilage, showing the application of cyanogen bromide in pharmacological research (Wróbel et al., 1990).

  • Carbonic Anhydrase Inhibitory Effects

    Gul et al. (2016) synthesized compounds by using various ketones, including 4-bromoacetophenone, and tested their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the role of brominated compounds in enzyme inhibition studies (Gul et al., 2016).

  • Negishi Cross-Coupling Reactions

    Kondolff et al. (2006) reported the use of arylzinc derivatives, including phenylzinc derivatives, in Negishi cross-coupling reactions, a key methodology in organic synthesis (Kondolff et al., 2006).

  • DNA Duplexes Polymerization

    Sokolova et al. (1988) utilized cyanogen bromide for the condensation of oligodeoxyribonucleotides on a complementary template, indicating its role in nucleic acid chemistry (Sokolova et al., 1988).

Safety and Hazards

2-Cyanophenylzinc bromide is classified as a dangerous good. It is highly flammable and in contact with water releases flammable gas. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Nickel‐Catalyzed Cascade Cyclization‐Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines” discusses its use in Ni-catalyzed reactions . Another paper titled “Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput” discusses its organic solvent-free preparation .

Properties

IUPAC Name

benzonitrile;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKGSYMTOCNGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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